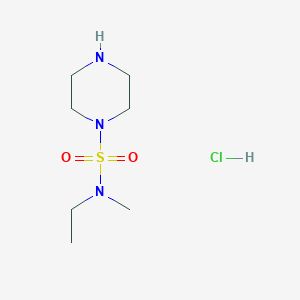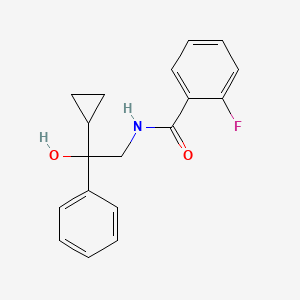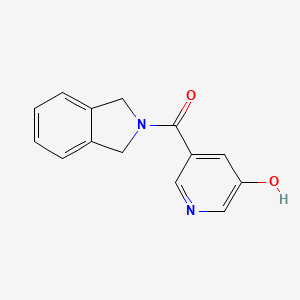
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a psychostimulant drug that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.
Mecanismo De Acción
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve focus, attention, and alertness. Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate also affects the levels of other neurotransmitters, such as serotonin and histamine, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can have both short-term and long-term effects on the brain and body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term effects can include changes in brain structure and function, as well as an increased risk of addiction and substance abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its high potency and selectivity for dopamine and norepinephrine transporters. However, there are also limitations to its use, including its potential for abuse, its effects on other neurotransmitters, and its potential for inducing tolerance and dependence.
Direcciones Futuras
There are several future directions for research on Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate, including the development of new formulations and delivery methods, the investigation of its effects on other neurotransmitters and brain regions, and the exploration of its potential for use in the treatment of other conditions, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to better understand the long-term effects of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate on brain structure and function, as well as its potential for abuse and addiction.
Métodos De Síntesis
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can be synthesized by using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the reductive amination reaction. The most commonly used method for the synthesis of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate is the Friedel-Crafts reaction, which involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of aluminum chloride as a catalyst.
Aplicaciones Científicas De Investigación
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to be effective in improving attention, reducing impulsivity, and increasing cognitive performance in individuals with ADHD. It has also been used to treat other conditions, such as depression, anxiety, and chronic pain.
Propiedades
IUPAC Name |
methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJSFPRXXSBGZ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)


![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)